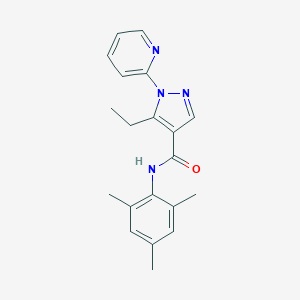

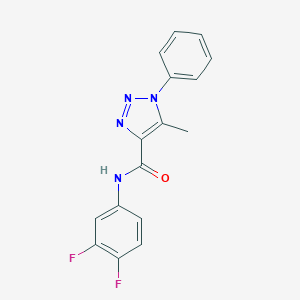

1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

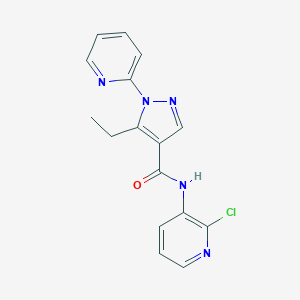

1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide, also known as MNTX, is a small molecule that has been extensively studied for its potential use in scientific research. MNTX is a triazole analog of α-methyl-tryptophan, which is a competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme that plays a key role in the regulation of the immune system, and has been implicated in a variety of diseases, including cancer, autoimmune disorders, and viral infections. In

Wirkmechanismus

1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide is a competitive inhibitor of IDO, which means that it binds to the active site of the enzyme and prevents it from catalyzing the conversion of tryptophan to kynurenine. Tryptophan is an essential amino acid that is required for T cell proliferation and function, and its depletion by IDO has been shown to inhibit T cell responses. By inhibiting IDO, this compound can prevent tryptophan depletion and promote T cell activation.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects, particularly in the context of immune activation. This compound has been shown to enhance T cell proliferation and function, and to promote the production of cytokines and chemokines that are involved in immune cell recruitment and activation. This compound has also been shown to inhibit the activity of regulatory T cells, which are immune cells that suppress immune responses and promote immune tolerance.

Vorteile Und Einschränkungen Für Laborexperimente

1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize, and it has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, particularly in the context of immune activation, and it has the potential to enhance T cell responses and promote immune activation.

However, there are also some limitations to the use of this compound in lab experiments. This compound is a small molecule that may not be suitable for use in vivo, and it may have limited bioavailability and stability in biological systems. Additionally, the inhibition of IDO by this compound may have complex effects on immune responses, and the optimal conditions for its use in lab experiments may require further optimization.

Zukünftige Richtungen

There are several future directions for research on 1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is to explore the use of this compound in combination with other immunotherapeutic agents, such as checkpoint inhibitors or adoptive T cell therapies. Another potential direction is to explore the use of this compound in the treatment of viral infections, such as HIV or hepatitis C, which have been shown to induce IDO activity and suppress immune responses. Additionally, further research is needed to optimize the conditions for the use of this compound in lab experiments, and to explore its potential use in vivo. Overall, this compound represents a promising tool for the study of immune activation and regulation, and its potential applications in scientific research are wide-ranging.

Synthesemethoden

The synthesis of 1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide is a multistep process that involves several chemical reactions. The starting material for the synthesis is 1-naphthylamine, which is converted to 1-naphthyl-1H-1,2,4-triazole-3-carboxylic acid through a series of reactions involving nitration, reduction, and cyclization. The 4-methylphenyl group is then added to the triazole ring via a Friedel-Crafts acylation reaction, and the resulting compound is converted to this compound through a series of steps involving protection and deprotection of functional groups.

Wissenschaftliche Forschungsanwendungen

1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential use in scientific research, particularly in the field of immunology. This compound has been shown to inhibit the activity of IDO, which is an enzyme that plays a key role in the regulation of the immune system. IDO is expressed by a variety of immune cells, including dendritic cells, macrophages, and T cells, and is involved in the suppression of T cell responses. By inhibiting the activity of IDO, this compound has the potential to enhance T cell responses and promote immune activation.

Eigenschaften

Molekularformel |

C20H16N4O |

|---|---|

Molekulargewicht |

328.4 g/mol |

IUPAC-Name |

1-(4-methylphenyl)-N-naphthalen-1-yl-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C20H16N4O/c1-14-9-11-16(12-10-14)24-13-21-19(23-24)20(25)22-18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3,(H,22,25) |

InChI-Schlüssel |

XQYAMMABFAZUOY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC4=CC=CC=C43 |

Kanonische SMILES |

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278825.png)

![N-[3-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278826.png)

![5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278829.png)

![N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278830.png)

![5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278831.png)